molecular formula C18H27BrN2O4S B13964563 Tert-butyl ((1-((4-(bromomethyl)phenyl)sulfonyl)piperidin-3-yl)methyl)carbamate

Tert-butyl ((1-((4-(bromomethyl)phenyl)sulfonyl)piperidin-3-yl)methyl)carbamate

Cat. No.: B13964563
M. Wt: 447.4 g/mol
InChI Key: OLIHCIIKXUVHLJ-UHFFFAOYSA-N
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Description

Tert-butyl ((1-((4-(bromomethyl)phenyl)sulfonyl)piperidin-3-yl)methyl)carbamate is a complex organic compound with a molecular formula of C18H28BrN2O4S. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a piperidine ring through a sulfonyl linkage. The tert-butyl carbamate group provides additional stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1-((4-(bromomethyl)phenyl)sulfonyl)piperidin-3-yl)methyl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Bromomethyl Phenyl Sulfone: This step involves the bromination of a phenyl sulfone derivative using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Coupling with Piperidine: The bromomethyl phenyl sulfone is then reacted with piperidine under basic conditions to form the piperidinylmethyl phenyl sulfone.

    Carbamate Formation: The final step involves the reaction of the piperidinylmethyl phenyl sulfone with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl carbamate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1-((4-(bromomethyl)phenyl)sulfonyl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, although these are less common for this compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromomethyl group.

    Hydrolysis: The corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl ((1-((4-(bromomethyl)phenyl)sulfonyl)piperidin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl ((1-((4-(bromomethyl)phenyl)sulfonyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfonyl and carbamate groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-(bromomethyl)phenyl)carbamate: Similar structure but lacks the piperidine and sulfonyl groups.

    Tert-butyl (4-(bromomethyl)phenyl)sulfonylcarbamate: Similar structure but lacks the piperidine group.

    Tert-butyl ((1-((4-(bromomethyl)phenyl)sulfonyl)piperidin-3-yl)methyl)carbamate: The compound of interest.

Uniqueness

This compound is unique due to the presence of both the piperidine and sulfonyl groups, which provide additional sites for interaction and enhance the compound’s versatility in various applications. The combination of these functional groups allows for more specific and potent interactions with molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C18H27BrN2O4S

Molecular Weight

447.4 g/mol

IUPAC Name

tert-butyl N-[[1-[4-(bromomethyl)phenyl]sulfonylpiperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C18H27BrN2O4S/c1-18(2,3)25-17(22)20-12-15-5-4-10-21(13-15)26(23,24)16-8-6-14(11-19)7-9-16/h6-9,15H,4-5,10-13H2,1-3H3,(H,20,22)

InChI Key

OLIHCIIKXUVHLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)CBr

Origin of Product

United States

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